molecular formula C6H7NO4 B1178536 Nitrobenzooxipenone CAS No. 127283-63-0

Nitrobenzooxipenone

Cat. No.: B1178536
CAS No.: 127283-63-0
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Description

Nitrobenzooxipenone is a chemical compound characterized by the presence of a nitro group attached to a benzooxipenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitrobenzooxipenone typically involves the nitration of benzooxipenone. This process can be achieved through the reaction of benzooxipenone with nitric acid in the presence of a strong acid such as sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration of the desired position on the benzooxipenone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Nitrobenzooxipenone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in organic synthesis.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives or nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Substituted benzooxipenone derivatives with various functional groups.

Scientific Research Applications

Nitrobenzooxipenone has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Nitrobenzooxipenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of oxidative stress, contributing to its biological effects.

Comparison with Similar Compounds

    Nitrobenzene: Similar in structure but lacks the benzooxipenone moiety.

    Benzoxazole: Shares the benzooxipenone core but lacks the nitro group.

    Nitrobenzofuran: Contains both the nitro group and a furan ring instead of the benzooxipenone structure.

Uniqueness: Nitrobenzooxipenone is unique due to the combination of the nitro group and the benzooxipenone structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

7-nitro-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9-2-1-5-15-10-4-3-7(11(13)14)6-8(9)10/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDDRWAVYLBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925832
Record name 7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127283-63-0
Record name 7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40.5 g (0.25 mole) of 2,3-dihydro-1-benzoxepin-5(4H)-one are introduced at -10° C. into 400 ml of concentrated sulfuric acid while stirring. Coarsely crystalline sodium nitrate is slowly introduced at -5° C. to 0° C. whilst stirring vigorously. The mixture is then stirred at 0° C. for about 1 hour, during which the sodium nitrate slowly dissolves. The mixture is stirred into ice/water and, after about 30 minutes, filtered with suction and washed thoroughly with water. The residue on the filter is taken up in ethyl acetate, and the solution is separated from the water, dried over sodium sulfate, filtered and evaporated in vacuo. The residue is crystallized in ethyl acetate/cyclohexane.
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40.5 g
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400 mL
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ice water
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